molecular formula C17H18N2O3 B6539063 N-[4-(carbamoylmethyl)phenyl]-2-(3-methylphenoxy)acetamide CAS No. 1060230-52-5

N-[4-(carbamoylmethyl)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B6539063
CAS No.: 1060230-52-5
M. Wt: 298.34 g/mol
InChI Key: HQWMOLHTKBIGFR-UHFFFAOYSA-N
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Description

N-[4-(Carbamoylmethyl)phenyl]-2-(3-methylphenoxy)acetamide is an acetamide derivative characterized by a 3-methylphenoxy group attached to the acetamide backbone and a carbamoylmethyl substituent at the para position of the phenyl ring. The carbamoylmethyl group may enhance solubility or modulate receptor interactions, while the 3-methylphenoxy moiety could influence lipophilicity and target binding .

Properties

IUPAC Name

2-[4-[[2-(3-methylphenoxy)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-3-2-4-15(9-12)22-11-17(21)19-14-7-5-13(6-8-14)10-16(18)20/h2-9H,10-11H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWMOLHTKBIGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(carbamoylmethyl)phenyl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 4-(carbamoylmethyl)phenylamine with 2-(3-methylphenoxy)acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(carbamoylmethyl)phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbamoyl group to an amine.

    Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[4-(carbamoylmethyl)phenyl]-2-(3-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(carbamoylmethyl)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact mechanism depends on the specific application and target. For example, in cancer research, it may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table summarizes key structural and functional differences between N-[4-(carbamoylmethyl)phenyl]-2-(3-methylphenoxy)acetamide and related compounds:

Compound Name Key Substituents/Modifications Molecular Weight Biological Activity Key Findings/References
This compound Carbamoylmethyl group, 3-methylphenoxy Not specified Hypothesized bone/metabolic modulation Structural analog to NAPMA
NAPMA (N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide) 4-Acetylpiperazinyl group ~400 g/mol* Osteoclast inhibition, anti-osteoporotic Inhibits NFATc1, c-Fos; reduces bone resorption in ovariectomized mice
Compound 3ae/3af (Benzimidazole derivatives) Benzimidazole-sulfonyl, methoxy-pyridylsulfinyl ~550–600 g/mol Likely proton pump inhibition (PPI activity) Structural similarity to omeprazole-class drugs
N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide (37) Piperazinylsulfonyl group ~310 g/mol Analgesic, anti-hypernociceptive Comparable efficacy to paracetamol in inflammatory pain models
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide Benzothiazole ring 388.48 g/mol Unspecified, likely kinase/enzyme modulation Higher molecular weight may affect bioavailability

*Estimated based on structural similarity.

Functional and Mechanistic Differences

  • NAPMA vs. Target Compound : NAPMA replaces the carbamoylmethyl group with a 4-acetylpiperazinyl moiety, enhancing its interaction with osteoclast signaling pathways (e.g., NFATc1 suppression). This modification grants NAPMA potent anti-resorptive activity, whereas the carbamoylmethyl group in the target compound may prioritize solubility or alternative targets .
  • Benzimidazole Derivatives (3ae/3af) : These compounds incorporate sulfinyl benzimidazole groups, a hallmark of proton pump inhibitors (e.g., omeprazole). Their mechanism diverges entirely from the acetamide-based compounds, targeting gastric acid secretion rather than bone or pain pathways .

Pharmacokinetic and Toxicity Considerations

  • Solubility : The carbamoylmethyl group in the target compound likely improves aqueous solubility compared to NAPMA’s piperazinyl group, which may require metabolic activation .
  • Toxicity: Limited data exist for the target compound, but structurally related acetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) show undefined toxicological profiles, necessitating further study . In contrast, NAPMA demonstrated in vivo efficacy without reported toxicity in murine models .

Biological Activity

N-[4-(carbamoylmethyl)phenyl]-2-(3-methylphenoxy)acetamide, often referred to as NAPMA, has garnered attention in scientific research due to its potential biological activities and therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique substitution pattern, which contributes to its distinct chemical and biological properties. The compound can be synthesized as a building block for more complex molecules and has potential applications in pharmaceuticals and agrochemicals.

The mechanism of action of NAPMA involves its interaction with specific molecular targets within biological systems. Research indicates that NAPMA may inhibit certain enzymes or bind to receptors, modulating various biological pathways. For instance, in cancer research, it is suggested that NAPMA inhibits cell proliferation by interfering with signaling pathways essential for cell growth and survival.

1. Osteoclast Inhibition

A significant area of research has focused on NAPMA's ability to inhibit osteoclast differentiation, which is crucial in conditions like osteoporosis. A study demonstrated that NAPMA significantly reduced the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner without cytotoxic effects. The compound downregulated the expression of osteoclast-specific markers such as c-Fos, NFATc1, and cathepsin K at both transcript and protein levels .

Case Study: Osteoporosis Treatment

  • Model : Ovariectomy-induced osteoporosis in mice.
  • Findings : NAPMA treatment restored bone mineral density (BMD) and reduced bone resorption markers compared to control groups. Micro-CT analysis confirmed the protective effect against bone loss associated with ovariectomy .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamideOsteoclast inhibitionInhibits RANKL-induced osteoclastogenesis
N-carbamoylmethyl-4-phenyl-2-pyrrolidinoneAnticancer propertiesEnzyme inhibition
N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamideAntimicrobial propertiesModulates receptor activity

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